Pentamethylmelamine

Descripción general

Descripción

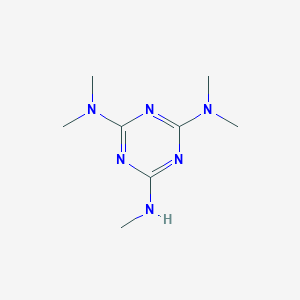

Pentamethylmelamine is a chemical compound with the molecular formula C8H16N6 It is a derivative of melamine, where five of the hydrogen atoms in melamine are replaced by methyl groupsThis compound is particularly noted for its water solubility and chemical stability, making it a valuable compound for scientific research and industrial applications .

Métodos De Preparación

Pentamethylmelamine can be synthesized through several methods. One common synthetic route involves the reaction of melamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethyl sulfoxide at elevated temperatures. The resulting product is then purified through recrystallization or other purification techniques .

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as distillation or chromatography to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Pentamethylmelamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of corresponding N-oxides.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of partially demethylated melamine derivatives.

Substitution: this compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized melamine derivatives .

Aplicaciones Científicas De Investigación

Pentamethylmelamine has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for various chemical transformations.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been investigated for its ability to inhibit certain enzymes and pathways, making it a potential candidate for drug development.

Medicine: this compound has been explored for its anticancer properties.

Industry: In industrial applications, this compound is used in the production of resins and coatings.

Mecanismo De Acción

The mechanism of action of pentamethylmelamine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .

The molecular targets of this compound include enzymes involved in nucleotide synthesis and cell division. By binding to these enzymes, this compound can block their activity and induce cell death in cancer cells. This mechanism makes it a potential candidate for anticancer therapy .

Comparación Con Compuestos Similares

Pentamethylmelamine is often compared with other methylated melamine derivatives, such as hexamethylmelamine and trimethylmelamine.

Hexamethylmelamine: Hexamethylmelamine is another derivative of melamine with six methyl groups. It is known for its anticancer properties and has been used in clinical trials for cancer therapy.

Trimethylmelamine: Trimethylmelamine has three methyl groups and is used in the production of resins and coatings.

This compound stands out due to its balance of chemical stability and water solubility, making it a versatile compound for various applications. Its unique properties make it a valuable compound for scientific research and industrial use .

Actividad Biológica

Pentamethylmelamine (PMM) is a synthetic compound derived from hexamethylmelamine, primarily studied for its potential antitumor properties. This article delves into the biological activity of PMM, focusing on its pharmacokinetics, toxicity profile, and effects on neurotransmitter systems.

Overview of this compound

PMM is part of the melamine family, known for its use in cancer treatment. It has been investigated as an alternative to hexamethylmelamine due to its water solubility and distinct pharmacological profile. The compound demonstrates antitumor activity, although its clinical utility is limited by toxicity.

Pharmacokinetics

Pharmacokinetic studies reveal that PMM is rapidly cleared from the plasma in patients with normal liver function, exhibiting a terminal half-life of approximately 2.2 hours. In cases of liver dysfunction, this half-life increases, correlating with reduced clearance and heightened neurological toxicity .

Table 1: Pharmacokinetic Parameters of PMM

| Parameter | Normal Liver Function | Abnormal Liver Function |

|---|---|---|

| Terminal Half-Life | 2.2 hours | Increased |

| Plasma Clearance | Normal | Decreased |

| Neurological Toxicity | Low | Increased |

Antitumor Activity

The antitumor activity of PMM is believed to be mediated by hydroxymethyl metabolites produced during hepatic metabolism. Despite this potential, clinical trials have shown limited efficacy, with no complete or partial responses observed in early studies. A minor response was noted at a dose of 500 mg/m² in a patient with squamous cell carcinoma .

Case Study: Clinical Trials

In a Phase I clinical trial involving 17 patients, PMM was administered intravenously at doses ranging from 100 to 1300 mg/m². The primary dose-limiting toxicities were nausea and vomiting, particularly at doses above 500 mg/m². Notably, hematological and renal toxicities were not observed .

Neurological Effects

Research has demonstrated that PMM influences neurotransmitter levels in the brain. A study indicated that a dose of 100 mg/kg reduced noradrenaline levels while increasing dopamine metabolite levels shortly after administration . These changes suggest that PMM may affect central nervous system function through alterations in catecholamine metabolism.

Table 2: Effects of PMM on Neurotransmitters

| Neurotransmitter | Effect at 100 mg/kg |

|---|---|

| Noradrenaline (NA) | Decreased |

| Dopamine (DA) Metabolites | Increased initially; decreased later |

| Serotonin Metabolite (5HIAA) | Minimal effect |

Toxicity Profile

The toxicity profile of PMM is significant and limits its therapeutic use. Nausea and vomiting were prevalent at higher doses, and neurological effects were noted particularly in patients with liver dysfunction . The compound's safety is further complicated by its metabolic pathway; the presence of demethylated metabolites correlates with increased toxicity.

Propiedades

Número CAS |

16268-62-5 |

|---|---|

Fórmula molecular |

C8H16N6 |

Peso molecular |

196.25 g/mol |

Nombre IUPAC |

2-N,2-N,4-N,4-N,6-N-pentamethyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C8H16N6/c1-9-6-10-7(13(2)3)12-8(11-6)14(4)5/h1-5H3,(H,9,10,11,12) |

Clave InChI |

XIFVTSIIYVGRHJ-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=NC(=N1)N(C)C)N(C)C |

SMILES canónico |

CNC1=NC(=NC(=N1)N(C)C)N(C)C |

Key on ui other cas no. |

16268-62-5 |

Números CAS relacionados |

16268-63-6 (unspecified hydrochloride) 35832-09-8 (mono-hydrochloride) |

Sinónimos |

pentamethylmelamine pentamethylmelamine hydrochloride pentamethylmelamine monohydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.